Benzyl 4-(bromomethyl)piperidine-1-carboxylate
Description
Benzyl 4-(bromomethyl)piperidine-1-carboxylate (CAS: 159275-17-9) is a brominated piperidine derivative widely employed as a key intermediate in pharmaceutical synthesis. Its molecular formula is C₁₄H₁₆BrNO₂, with a molecular weight of 326.19 g/mol. The bromomethyl (-CH₂Br) group at the 4-position of the piperidine ring confers high reactivity, making it a versatile alkylation agent in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions . This compound is particularly valued for introducing piperidine moieties into bioactive molecules, such as enzyme inhibitors and receptor modulators.
Properties
IUPAC Name |
benzyl 4-(bromomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHKDSZGAWXUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379944 | |
| Record name | Benzyl 4-(bromomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159275-17-9 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(bromomethyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159275-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(bromomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-(bromomethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-(bromomethyl)piperidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the bromination of benzyl 4-methylpiperidine-1-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in benzyl 4-(bromomethyl)piperidine-1-carboxylate makes it susceptible to nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, while reduction of the bromomethyl group can produce the methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Major Products:
- Substituted piperidine derivatives
- Aldehydes and carboxylic acids
- Alcohols and methyl derivatives
Scientific Research Applications
Chemical Properties and Structure
Benzyl 4-(bromomethyl)piperidine-1-carboxylate has the following chemical formula:
- Molecular Formula : C₁₄H₁₈BrNO₂
- Molecular Weight : 278.19 g/mol
- CAS Number : 159275-17-9
The compound features a piperidine ring with a bromomethyl group and a benzyl ester, which enhances its reactivity in various chemical reactions, including nucleophilic substitutions and enzyme interactions.
Chemistry
This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for modifications that can enhance the properties of the resulting compounds.
Biology
In biological research, this compound is utilized to develop enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme mechanisms and drug design.
Medicine
The compound is explored as a precursor in the synthesis of drugs targeting neurological disorders. Its potential neuroprotective effects and ability to modulate neurotransmitter systems position it as a candidate for therapeutic applications in treating conditions such as Alzheimer's disease.
Inhibition of PHGDH
A study demonstrated that related piperidine compounds could inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme critical for serine biosynthesis. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance inhibitory potency, suggesting potential applications in metabolic disorders.
Neuroprotective Effects
In vitro studies have shown that derivatives of this compound exhibit neuroprotective effects by modulating neurotransmitter systems. Such properties may offer new therapeutic avenues for neurodegenerative diseases.
Anticancer Activity
Preliminary data suggest that this compound derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of benzyl 4-(bromomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The benzyl ester group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Properties of this compound and Analogs
Reactivity and Stability Profiles
- Bromomethyl Group (this compound) :
- Hydroxymethyl Group (Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate) :
- Ethoxycarbonyl/Ketone Group (Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) :
- Pyridinylthio/Carbamoyl Group (Compound 16 in ) :
- Thioether linkage offers stability against hydrolysis.
- Carbamoyl group facilitates hydrogen bonding in enzyme inhibition .
Biological Activity
Benzyl 4-(bromomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a bromomethyl group and a benzyl ester. The presence of the bromomethyl group enhances its reactivity, making it susceptible to nucleophilic substitution reactions, which are crucial for its biological interactions.
The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation or inhibition of their activity. This property allows the compound to mimic natural substrates or inhibitors, facilitating binding to active sites on enzymes .
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. Its structure allows it to interact effectively with various enzymes, potentially leading to therapeutic applications in treating diseases where such enzymes play a critical role. For instance, it has been explored as a precursor in the development of inhibitors targeting neurological disorders .
Case Studies
- Inhibition of PHGDH : A study conducted on related piperidine compounds demonstrated their ability to inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis. The structure-activity relationship (SAR) analysis suggested that modifications to the piperidine ring could enhance inhibitory potency .
- Neuroprotective Effects : In vitro studies have shown that compounds similar to this compound exhibit neuroprotective effects by modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
- Anticancer Activity : Preliminary data suggest that derivatives of this compound may have anticancer properties through the induction of apoptosis in cancer cells and inhibition of cell proliferation .
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromomethyl and benzyl groups | Enzyme inhibitor; potential neuroprotective effects |
| 4-Bromo-N-Cbz-piperidine | Lacks benzyl ester group | Limited biological activity compared to benzyl derivative |
| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | tert-butyl instead of benzyl | Different reactivity patterns; less potent as an enzyme inhibitor |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of analogs of this compound. These investigations have highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets. For example, variations in the substituents on the piperidine ring have been shown to significantly affect both potency and selectivity against different enzymes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing benzyl 4-(bromomethyl)piperidine-1-carboxylate, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via bromination of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate using reagents like PBr₃ or HBr in dichloromethane under anhydrous conditions. Evidence from analogous piperidine derivatives (e.g., benzyl 4-oxo-2-propylpiperidine-1-carboxylate) indicates that reactions are typically conducted at 0–25°C, with triethylamine as a base to neutralize byproducts .
- Yield Optimization : Purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization improves purity. Yields for similar brominated intermediates range from 60–85%, depending on stoichiometric ratios and reaction time .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to potential bromine vapor release .
- First Aid : Immediate flushing with water for 15+ minutes is required for skin/eye exposure. Contaminated clothing must be removed and washed .
- Toxicological Data : Limited toxicity studies exist; assume acute toxicity and handle under ALARA (As Low As Reasonably Achievable) principles .
Q. How is the structure of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR : Key ¹H NMR peaks include δ 3.4–3.6 ppm (piperidine CH₂Br) and δ 5.1–5.3 ppm (benzyl CH₂). ¹³C NMR shows carbonyl (C=O) at ~155 ppm and C-Br at ~30 ppm .
- Mass Spectrometry : HRMS (ESI) confirms molecular ion [M+H]⁺ at m/z 327.06 (calculated for C₁₄H₁₈BrNO₂⁺) .
Advanced Research Questions
Q. How does the bromomethyl group in this compound facilitate nucleophilic substitution reactions, and what are common applications in medicinal chemistry?
- Mechanistic Insight : The bromine acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols) to form C–N or C–S bonds. This is pivotal in constructing pharmacophores, such as kinase inhibitors or protease modulators .
- Case Study : In cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), the bromomethyl group couples with aryl boronic acids or palladium catalysts to generate biaryl or heteroaryl derivatives .
Q. How can conflicting stability data (e.g., SDS discrepancies) for this compound be resolved in experimental design?
- Contradiction Analysis : Some SDS state "no known hazards" (e.g., Combi-Blocks AM-2610), while others warn of instability .
- Best Practices :
- Storage : Store at 2–8°C in inert atmospheres (Ar/N₂) to prevent bromine loss or hydrolysis.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition pathways .
Q. What strategies improve regioselectivity in reactions involving this compound?
- Methodological Approaches :
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance SN2 reactivity, reducing side reactions.
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitutions in biphasic systems .
- Data Table : Comparison of Reaction Conditions and Yields
| Nucleophile | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Piperidine | DCM | None | 62 |
| Morpholine | DMF | TBAB | 78 |
| Thiophenol | THF | Pd(OAc)₂ | 85 |
| Data adapted from analogous brominated intermediates |
Q. How can researchers address low yields in large-scale syntheses of this compound?
- Scale-Up Challenges : Bromine volatility and exothermic reactions complicate scalability.
- Solutions :
- Flow Chemistry : Continuous flow systems minimize heat accumulation and improve mixing .
- In Situ Bromination : Generate HBr in situ from NaBr/H₂SO₄ to reduce handling risks .
Methodological Notes
- Spectral Interpretation : Always compare experimental NMR data with literature values (e.g., δ 7.3–7.4 ppm for benzyl aromatic protons) .
- Reaction Monitoring : Use TLC (silica, UV detection) with eluents like 30% EtOAc/hexane to track bromomethyl intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
